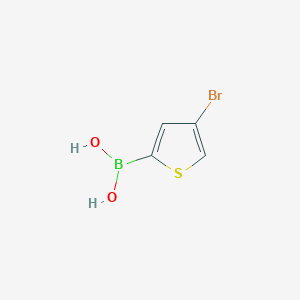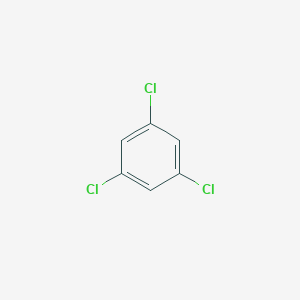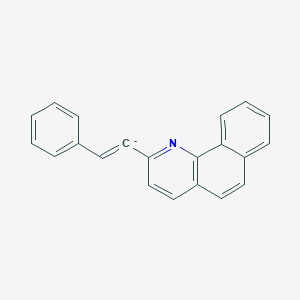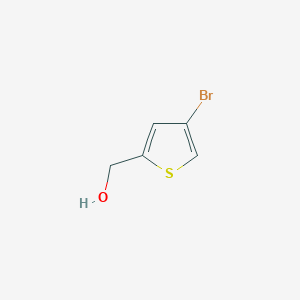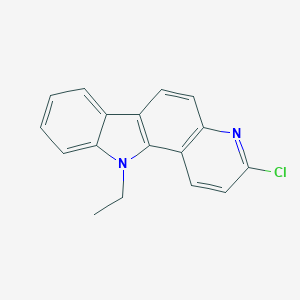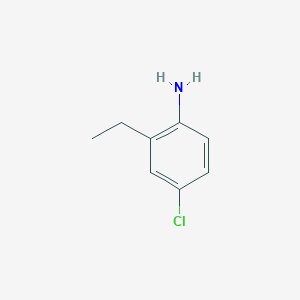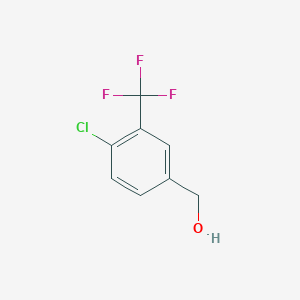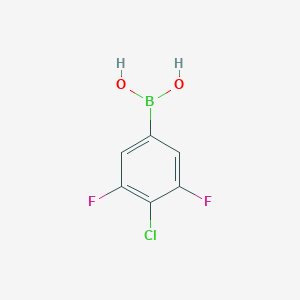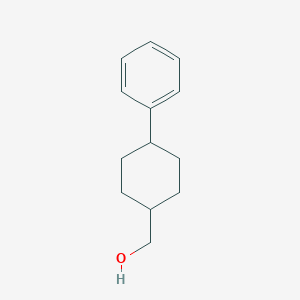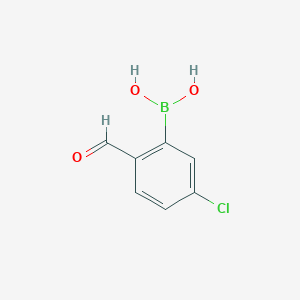
5-Chloro-2-formylphenylboronic acid
Overview
Description
5-Chloro-2-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 and a molecular weight of 184.39 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-formylphenylboronic acid is1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H . This compound has a density of 1.4±0.1 g/cm3, a boiling point of 393.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Chemical Reactions Analysis
Boronic acids, including 5-Chloro-2-formylphenylboronic acid, are often used in Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
5-Chloro-2-formylphenylboronic acid is a solid at room temperature . It has a molar refractivity of 43.1±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 131.7±5.0 cm3 .Scientific Research Applications
Medicinal Chemistry
Benzoxaboroles synthesis: 5-Chloro-2-formylphenylboronic acid is involved in the synthesis of benzoxaboroles, which have various pharmaceutical applications including antifungal, antibacterial, and anti-inflammatory treatments .
Drug Design
Boron carriers: These compounds are considered for new drug designs and drug delivery systems, especially as boron carriers suitable for neutron capture therapy .
Protodeboronation
It is used in the protodeboronation of pinacol boronic esters, which is a method to remove boron from organic molecules .
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-2-formylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium (II) complexes used in the SM coupling .
Mode of Action
The mode of action of 5-Chloro-2-formylphenylboronic acid involves its interaction with palladium (II) complexes in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro-2-formylphenylboronic acid is the SM coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s success in the sm coupling reaction is attributed to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature .
Result of Action
The result of the action of 5-Chloro-2-formylphenylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds with diverse structures and properties .
Action Environment
The action of 5-Chloro-2-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of 5-Chloro-2-formylphenylboronic acid and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .
properties
IUPAC Name |
(5-chloro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPJTSTUBPCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396701 | |
| Record name | 5-Chloro-2-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-formylphenylboronic acid | |
CAS RN |
870238-36-1 | |
| Record name | 5-Chloro-2-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




